3-Hydroxythiobenzamide

Hepatotoxicity Structure-Activity Relationship Thiobenzamide Metabolism

3-Hydroxythiobenzamide (CAS 104317-54-6), systematically named 3-hydroxybenzenecarbothioamide, is a meta-substituted thiobenzamide derivative with molecular formula C7H7NOS and a molecular weight of 153.20 g/mol. It belongs to the hydroxythiobenzamide isomer series alongside its 2-hydroxy (ortho, CAS 7133-90-6) and 4-hydroxy (para, CAS 25984-63-8) counterparts.

Molecular Formula C7H7NOS
Molecular Weight 153.2 g/mol
CAS No. 104317-54-6
Cat. No. B109166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxythiobenzamide
CAS104317-54-6
Synonyms3-Hydroxy-benzenecarbothioamide;  3-Hydroxybenzenecarbothioamide;  3-Hydroxythiobenzamide;  NSC 602738; 
Molecular FormulaC7H7NOS
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=S)N
InChIInChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
InChIKeyIDIHGRWUQGTNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxythiobenzamide (CAS 104317-54-6): Meta-Hydroxy Thiobenzamide for Regiospecific Pharmaceutical Intermediate and Analytical Reference Applications


3-Hydroxythiobenzamide (CAS 104317-54-6), systematically named 3-hydroxybenzenecarbothioamide, is a meta-substituted thiobenzamide derivative with molecular formula C7H7NOS and a molecular weight of 153.20 g/mol . It belongs to the hydroxythiobenzamide isomer series alongside its 2-hydroxy (ortho, CAS 7133-90-6) and 4-hydroxy (para, CAS 25984-63-8) counterparts . The meta positioning of the hydroxyl group relative to the thioamide functionality imparts distinct electronic properties—Hammett σ_m ≈ 0.12 for OH versus σ_p ≈ −0.37—that fundamentally differentiate its reactivity, metabolic fate, and suitability for specific synthetic routes compared to the para isomer [1]. Commercially available at 97% purity from major suppliers including Thermo Scientific (Alfa Aesar legacy) and Santa Cruz Biotechnology , this compound serves dual roles as both a characterized pharmaceutical impurity reference standard (Febuxostat Impurity 111) and a versatile synthetic building block for bioactive molecule construction [2].

Why Generic Substitution Fails for 3-Hydroxythiobenzamide: Regioisomer-Dependent Reactivity, Toxicity, and Regulatory Identity


The three hydroxythiobenzamide isomers—2-hydroxy (ortho), 3-hydroxy (meta), and 4-hydroxy (para)—are not interchangeable despite sharing identical molecular formula (C7H7NOS) and molecular weight (153.20 g/mol) . Substitution at the meta position fundamentally alters electronic distribution through the aromatic ring: the hydroxyl group exerts a qualitatively different electronic influence at the meta position (Hammett σ_m = +0.12, inductively electron-withdrawing) compared to the para position (σ_p = −0.37, strong resonance electron-donating) [1]. This electronic divergence has quantifiable toxicological consequences—para-substituted thiobenzamides follow strict Hammett-dependent hepatotoxicity relationships in rats (ρ = −3.4 for plasma GPT, ρ = −1.4 for plasma bilirubin), while meta-substituted analogs exhibit their own distinct, structure-dependent toxicity profiles [2][3]. Furthermore, from a pharmaceutical quality perspective, 3-hydroxythiobenzamide is specifically catalogued as Febuxostat Impurity 111 and is used as a characterized reference standard for ANDA regulatory submissions, whereas the para isomer (4-hydroxythiobenzamide, CAS 25984-63-8) serves as a febuxostat synthetic intermediate with entirely different regulatory and procurement specifications [4].

Quantitative Differential Evidence for 3-Hydroxythiobenzamide: Head-to-Head and Cross-Study Comparator Data


Meta-Substituted Thiobenzamide Hepatotoxicity SAR: Plasma GPT/Bilirubin Dose-Response vs. Para Isomers

The hepatotoxicity of meta-substituted thiobenzamides, including 3-hydroxythiobenzamide, follows a strict Hammett linear free-energy relationship distinct from that of para-substituted analogs. In the landmark study by Cashman et al. (1983), among meta-substituted thiobenzamides, hepatotoxicity varies in strict accordance with the electronic character of the substituent, whereas ortho-substituted compounds show no toxicity at comparable doses [1]. This contrasts with the para series (Traiger et al., 1980), where p-hydroxythiobenzamide was not hepatotoxic at the highest dose studied—likely due to competing conjugation pathways (e.g., glucuronidation/sulfation of the para-OH) bypassing the toxifying S-oxidation route [2]. The meta-OH group, being less susceptible to direct conjugation while retaining electron-donating resonance effects, would be predicted to follow the Hammett trajectory (ρ = −3.4 for plasma GPT) more faithfully than the para-OH analog, resulting in measurably greater hepatotoxic potential at equivalent doses [2][3]. This differential metabolic fate is directly relevant when selecting among isomers for in vivo pharmacological studies where hepatic safety margins must be characterized.

Hepatotoxicity Structure-Activity Relationship Thiobenzamide Metabolism

Febuxostat Impurity 111: Validated Analytical Reference Standard Identity vs. 4-Hydroxythiobenzamide Synthetic Intermediate Role

3-Hydroxythiobenzamide is officially catalogued as Febuxostat Impurity 111 and supplied as a characterized reference standard (≥98% purity) for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for the gout therapeutic febuxostat [1]. This impurity identity has been confirmed via LC-MS/MS characterization and NMR spectroscopy in peer-reviewed pharmaceutical analysis literature . In contrast, 4-hydroxythiobenzamide (CAS 25984-63-8) is primarily utilized as a febuxostat synthetic intermediate—a building block for forward synthesis rather than a reference marker for backward impurity tracking [2]. While both isomers relate to febuxostat chemistry, their procurement-grade specifications, regulatory documentation requirements, and intended analytical versus synthetic use cases are fundamentally non-overlapping. The meta isomer is procured with full characterization data compliant with regulatory guidelines for impurity reference standards; the para isomer is typically procured as a synthetic intermediate with different purity certification [2].

Pharmaceutical Impurity Profiling Febuxostat Reference Standard

17β-HSD1 Inhibitor Synthesis: Meta-OH Regiochemistry as a Reactant for Bis(Hydroxyphenyl) Pharmacophore Construction

3-Hydroxythiobenzamide (as 3-hydroxybenzene-1-carbothioamide) has been explicitly employed as a reactant for preparing bis(hydroxyphenyl)-substituted azoles, thiophenes, benzenes, and aza-benzenes—a compound class developed as potent and selective nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) . The lead compounds from this program demonstrated IC50 values in the low nanomolar range against 17β-HSD1 with high selectivity over 17β-HSD2, low binding affinity to estrogen receptor α (ERα), and good metabolic stability in rat liver microsomes [1]. The meta-hydroxyl positioning on the thiobenzamide reactant is critical because the resulting bis(hydroxyphenyl) pharmacophore depends on the precise spatial orientation of the two hydroxyl groups for optimal receptor binding, as established by molecular electrostatic potential calculations correlating 17β-HSD1 inhibition with electron density distribution [1]. Use of the para-hydroxy isomer would generate a regioisomeric product with altered hydroxyl geometry and consequently different (likely reduced) potency and selectivity profiles.

17β-Hydroxysteroid Dehydrogenase Type 1 Nonsteroidal Inhibitor Medicinal Chemistry

Analytical Measurement Tool: Thiobenzamide Quantification with Linear Calibration vs. TCET Alternative

3-Hydroxythiobenzamide is validated as a measurement tool for determining thiobenzamide concentration in solution, exhibiting a linear calibration curve across reversed-phase, UV photometric, and chloride ionization detection modes . According to the Santa Cruz Biotechnology technical description, this compound can serve as an alternative to 3-(2-carboxyethyl)-5,6-dihydrothiazole (TCET), producing comparable quantitative results with a consistent response time . The compound demonstrates a shelf life of at least 6 months at room temperature . High-performance liquid chromatography studies of 25 thiobenzamide derivatives on reversed-phase systems with UV photometric and voltammetric detection have reported voltammetric calibration curves with good linearity and reproducible measurements (relative standard deviation of approximately 2%) [1], providing context for the analytical performance achievable with this compound class. In contrast, the para-hydroxy isomer (4-hydroxythiobenzamide) is not similarly catalogued for this analytical calibration application and is primarily distributed as a synthetic intermediate .

Analytical Chemistry Thiobenzamide Quantification Calibration Standard

Optimal Procurement and Application Scenarios for 3-Hydroxythiobenzamide Based on Differential Evidence


Pharmaceutical QC: Febuxostat Impurity 111 Reference Standard for ANDA Method Validation

When establishing impurity profiling methods for febuxostat drug substance in support of ANDA regulatory submissions, 3-hydroxythiobenzamide (CAS 104317-54-6) is the designated reference standard for Impurity 111 . The compound has been characterized by LC-MS/MS and NMR spectroscopy in peer-reviewed impurity profiling studies . Procurement must specify the meta isomer exclusively—the para isomer (CAS 25984-63-8) is a febuxostat synthetic intermediate and cannot substitute for impurity reference purposes [1]. The validated identity ensures compliance with ICH Q3A/Q3B impurity qualification thresholds, and the compound's ≥6-month room-temperature stability supports long-term reference standard inventory management .

Medicinal Chemistry: Synthesis of Bis(3-Hydroxyphenyl) 17β-HSD1 Inhibitors with Nanomolar Potency

Research groups developing nonsteroidal 17β-HSD1 inhibitors for estrogen-dependent disease (breast cancer, endometriosis) should procure 3-hydroxythiobenzamide as the reactant of choice for constructing the bis(3-hydroxyphenyl) pharmacophore . The resulting inhibitor series has demonstrated low nanomolar IC50 values against 17β-HSD1, high selectivity over 17β-HSD2, and favorable pharmacokinetic profiles after peroral administration in preclinical models [2]. The meta-OH geometry is structurally required—use of the para isomer (4-hydroxythiobenzamide) would generate a regioisomeric product with unvalidated pharmacological properties and is not supported by the published SAR [2].

Toxicology Studies: Meta- vs. Para-Hydroxythiobenzamide as Differential Hepatotoxicity Probes

For mechanistic toxicology investigations of thiobenzamide S-oxidation-mediated liver injury, the meta- and para-hydroxy isomers offer a controlled pair to dissect electronic versus conjugative detoxification pathways [3][4]. Para-hydroxythiobenzamide is non-hepatotoxic at high doses due to competing phase II conjugation of the para-OH group, while the meta-OH isomer is predicted to follow the Hammett-dependent hepatotoxicity trajectory (ρ = −3.4 for plasma GPT) with less efficient direct conjugation [3][4]. This differential metabolic fate makes the compound pair an informative tool for studying structure-toxicity relationships in thiocarbonyl bioactivation, where the meta isomer serves as the hepatotoxic active comparator and the para isomer serves as the detoxified control [3].

Analytical Method Development: Thiobenzamide Quantification Using a Stable Calibration Tool Alternative to TCET

Analytical laboratories quantifying thiobenzamide in solution can deploy 3-hydroxythiobenzamide as a calibration standard with documented linear response across reversed-phase HPLC, UV photometric, and chloride ionization detection modes . The compound provides comparable quantitative results to 3-(2-carboxyethyl)-5,6-dihydrothiazole (TCET) with consistent response time, enabling method cross-validation or supplier diversification . Its minimum 6-month room-temperature shelf life and commercial availability at 97% purity from major vendors (Thermo Scientific/Alfa Aesar, Santa Cruz Biotechnology) ensure reproducible procurement for routine analytical workflows .

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